Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- is a complex organic compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features multiple carboxymethyl groups attached to the nitrogen atoms. Its chemical formula is , and it has a molecular weight of approximately 391.55 g/mol. This compound is often used in various chemical and biological applications due to its chelating properties and ability to form stable complexes with metal ions .
The reactivity of Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- primarily involves its functional groups, particularly the carboxyl and amino groups. It can participate in:
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- exhibits several biological activities:
The synthesis of Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- can be achieved through several methods:
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- finds applications in various fields:
Research on Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- indicates significant interactions with various metal ions. Studies have shown that it forms stable complexes with:
These interactions enhance its utility in both agricultural and environmental applications.
Several compounds share structural similarities with Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- but differ in their functional groups or applications. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Diethylenetriaminepentaacetic acid | Stronger chelating ability; used in medical imaging | |
| Ethylenediaminetetraacetic acid | Widely used for metal ion chelation; lower complexity | |
| N,N-Bis(2-carboxyethyl)glycine | Simpler structure; less effective as a chelator |
Uniqueness: Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- stands out due to its specific combination of multiple carboxymethyl groups that enhance its chelating properties compared to other similar compounds. This makes it particularly suitable for specialized applications in both pharmaceuticals and environmental science .
The synthesis of diethylenetriaminepentaacetic acid emerged as an evolutionary step in the development of polyaminocarboxylic acids, building upon the foundational work on ethylenediaminetetraacetic acid (EDTA) in the mid-20th century. Early industrial methods for its production, such as the chloroacetic acid process, involved the reaction of diethylenetriamine with chloroacetic acid under alkaline conditions. These methods prioritized scalability but faced challenges in purity and yield.
A pivotal advancement occurred in the 1980s with the introduction of solvent-free synthesis techniques, which minimized byproduct formation and enhanced reaction efficiency. The compound’s utility in radioactive decontamination became evident in the 1990s, culminating in the 2004 U.S. Food and Drug Administration approval of its calcium and zinc salts for treating internal plutonium, americium, and curium contamination. Concurrently, innovations in prodrug formulations, such as the penta-ethyl ester derivative, addressed bioavailability limitations, enabling oral administration in preclinical studies.
The IUPAC name glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- reflects the compound’s core structure: a diethylenetriamine backbone modified with five carboxymethyl groups. Alternative designations include pentetic acid and the acronym DTPA, though the latter is avoided in formal contexts due to nomenclature guidelines.
Structural variants of diethylenetriaminepentaacetic acid arise from modifications to its carboxylate groups or amine backbone:
Table 1: Structural Comparison of Diethylenetriaminepentaacetic Acid and EDTA
| Property | Diethylenetriaminepentaacetic Acid | EDTA |
|---|---|---|
| Coordination Sites | 8 | 6 |
| Formation Constant (log K) | ~25 (for transition metals) | ~18 (for Fe³⁺) |
| Common Applications | Actinide decorporation, MRI contrast agents | Water softening, food preservation |
Diethylenetriaminepentaacetic acid serves as a model system in coordination chemistry due to its flexible binding modes. Studies demonstrate that its conjugate base, DTPA⁵⁻, binds metal ions through a combination of amine and carboxylate groups, with copper(II) complexes adopting a hexadentate configuration. This adaptability underpins its use in synthesizing stable lanthanide complexes for magnetic resonance imaging (MRI) contrast agents.
In radiopharmaceutical research, the compound’s bifunctional derivatives are critical for conjugating radioisotopes like yttrium-90 and lutetium-177 to tumor-targeting biomolecules. For example, anti-TAG-72 monoclonal antibody conjugates exhibit high tumor uptake and preserved immunoreactivity in murine models. Additionally, solid dispersions of the penta-ethyl ester prodrug have been optimized using mixture design methodologies, achieving sustained release profiles that enhance bioavailability.
Environmental applications leverage its high affinity for heavy metals, with research focusing on wastewater treatment and soil remediation. The compound’s ability to sequester uranium(IV) and thorium(IV) ions is particularly valuable in nuclear waste management.
Diethylenetriaminepentaacetic acid exhibits remarkable coordination properties through its octadentate ligand characteristics, forming exceptionally stable complexes with metal ions through eight potential coordination sites [1]. The molecule functions as a potentially octadentate ligand, utilizing three nitrogen centers from the diethylenetriamine backbone and five carboxylate groups as coordination points [1]. This comprehensive coordination framework enables diethylenetriaminepentaacetic acid to completely envelop metal ions, creating highly stable chelate complexes.
The octadentate nature of diethylenetriaminepentaacetic acid manifests through the simultaneous coordination of all available donor atoms to a single metal center [6]. Research has demonstrated that the ligand literally wraps around the metal ion by forming up to eight bonds, though some complexes with certain metals require fewer coordination sites [6]. The formation constants for diethylenetriaminepentaacetic acid complexes are approximately 100 times greater than those for ethylenediaminetetraacetic acid, reflecting the enhanced stability provided by the additional coordination sites [1].
Structural characterization studies have confirmed that diethylenetriaminepentaacetic acid maintains its octadentate coordination mode across various metal complexes [19] [22]. In europium complexes, the ligand coordinates through five carboxylate oxygen atoms and three nitrogen atoms, with one water molecule completing the coordination sphere [19]. This coordination arrangement has been consistently observed in both solid-state structures and solution studies, confirming the octadentate binding capability of diethylenetriaminepentaacetic acid [28].
The metal-ligand binding mechanisms in diethylenetriaminepentaacetic acid complexes involve sophisticated coordination processes that depend on the specific metal ion characteristics and solution conditions [4]. The binding ability of diethylenetriaminepentaacetic acid demonstrates remarkable selectivity toward metal cations with large ionic radii, forming exceptionally stable complexes through multiple coordination interactions [4]. The complexation process involves the sequential coordination of donor atoms, with the nitrogen centers and carboxylate groups participating in a cooperative binding mechanism.
Formation kinetics studies have revealed that diethylenetriaminepentaacetic acid complexation follows complex pathways involving multiple intermediate species [13]. The overall complexation mechanism has been proposed to involve a combination of rate-limiting, acid-catalyzed processes followed by rapid binding of the diethylenetriaminepentaacetic acid ligand [13]. Temperature-dependent studies indicate that complexation kinetics are significantly influenced by protonation states and external ionic strength conditions [13].
The binding mechanism exhibits pronounced metal-dependent characteristics, with lanthanide ions showing distinct coordination preferences compared to transition metals [16]. Lanthanide complexation with diethylenetriaminepentaacetic acid demonstrates direct dependence on proton concentration, with the rate of complex formation being fastest for gadolinium among the lanthanide series [16]. The predominant pathway for lanthanide-diethylenetriaminepentaacetic acid dissociation shows inverse dependence on total lactate concentration, indicating complex solution equilibria [16].
The chelation ring structures formed by diethylenetriaminepentaacetic acid constitute a critical aspect of its coordination chemistry, with the ligand forming multiple five-membered chelate rings that provide maximum stability [11]. All chelate rings formed by diethylenetriaminepentaacetic acid incorporate the metal ion in five-membered ring configurations, which represent the most thermodynamically stable arrangement for chelate systems [11]. The abundance of metal-complexing groups in diethylenetriaminepentaacetic acid permits the formation of multiple metal-enclosing chelate rings, significantly enhancing complex stability [11].
The five-membered chelate ring preference in diethylenetriaminepentaacetic acid complexes arises from optimal bond angles and distances that minimize ring strain while maximizing metal-ligand orbital overlap [10]. Research has demonstrated that five-membered chelate rings are particularly stable when atoms in the rings are joined by single bonds, as observed in diethylenetriaminepentaacetic acid structures [12]. The multiple five-membered ring system creates a highly preorganized ligand framework that enhances both thermodynamic stability and kinetic inertness of the resulting complexes [12].
Structural analysis of diethylenetriaminepentaacetic acid complexes reveals that the chelation ring arrangements adapt to accommodate different metal ion sizes and coordination preferences [10]. The ligand demonstrates remarkable flexibility in adjusting metal-nitrogen distances and nitrogen-metal-nitrogen angles upon coordination, allowing optimal ring geometries across the periodic table [10]. This adaptability enables diethylenetriaminepentaacetic acid to form stable complexes with metals having varying ionic radii while maintaining the preferred five-membered ring configurations [10].
The stability constants of diethylenetriaminepentaacetic acid complexes represent some of the highest values observed in coordination chemistry, reflecting the exceptional thermodynamic stability provided by octadentate coordination [4]. Comprehensive studies have established formation constants for diethylenetriaminepentaacetic acid complexes with various metal ions, demonstrating the superior binding affinity compared to other polyaminocarboxylate ligands [15]. The conditional stability constants show significant dependence on solution conditions, including temperature, ionic strength, and competing ligand concentrations [15].
| Metal Ion | log K (Formation Constant) | Temperature (°C) | Ionic Strength |
|---|---|---|---|
| Gadolinium(III) | 22.5 | 25 | 0.1 M |
| Europium(III) | 22.4 | 25 | 0.1 M |
| Calcium(II) | 10.8 | 25 | 0.1 M |
| Zinc(II) | 18.3 | 25 | 0.1 M |
| Cadmium(II) | 19.0 | 25 | 0.1 M |
Formation kinetics investigations have revealed complex reaction pathways involving multiple steps and intermediate species [13]. The formation rate constants demonstrate significant variation across the lanthanide series, with europium showing particularly rapid complexation kinetics compared to other lanthanides [13]. The kinetic measurements indicate that diethylenetriaminepentaacetic acid complexation involves both direct metal-ligand interactions and ligand substitution mechanisms depending on the specific system studied [13].
The stability constant determinations have been performed using various experimental techniques, including potentiometry, spectrophotometry, and solvent extraction methods [41]. These studies have established that diethylenetriaminepentaacetic acid forms primarily 1:1 metal-ligand complexes under typical solution conditions, with both protonated and non-protonated species being observed depending on solution conditions [41]. The formation constants show systematic trends across metal ion series, with trivalent actinides and lanthanides forming the most stable complexes [41].
The thermodynamic parameters governing diethylenetriaminepentaacetic acid complexation provide fundamental insights into the driving forces for complex formation [19] [22]. Microcalorimetric studies have demonstrated that diethylenetriaminepentaacetic acid complexation is characterized by exothermic enthalpy changes, indicating favorable enthalpic contributions to complex stability [19]. The Gibbs energy changes for diethylenetriaminepentaacetic acid complexation are highly negative, confirming the spontaneous nature of complex formation under standard conditions [15].
Detailed thermodynamic analysis reveals that diethylenetriaminepentaacetic acid complexation involves significant entropy contributions that vary systematically across metal ion series [18]. The entropy changes associated with complex formation reflect both conformational changes in the ligand upon coordination and solvent reorganization effects [21]. Enthalpy-entropy compensation effects have been observed in diethylenetriaminepentaacetic acid systems, where unfavorable enthalpy changes are offset by favorable entropy contributions [18].
| Thermodynamic Parameter | Gadolinium(III) | Europium(III) | Neodymium(III) |
|---|---|---|---|
| ΔG° (kJ/mol) | -128.4 | -127.8 | -125.2 |
| ΔH° (kJ/mol) | -45.6 | -43.2 | -41.8 |
| ΔS° (J/mol·K) | +278 | +284 | +280 |
The thermodynamic parameters show remarkable consistency across lanthanide complexes, with minor variations reflecting the lanthanide contraction effects [19]. The large positive entropy changes associated with diethylenetriaminepentaacetic acid complexation have been attributed to the release of coordinated water molecules from the metal ion hydration sphere and favorable ligand conformational changes [22]. These thermodynamic insights provide essential understanding of the exceptional stability observed in diethylenetriaminepentaacetic acid complexes [17].
Temperature effects on diethylenetriaminepentaacetic acid complex stability have been extensively investigated, revealing that complexation is weakened at higher temperatures despite the overall high stability of the systems [19] [22]. Studies across the temperature range of 10-70°C demonstrate approximately 10-fold decreases in stability constants for both protonated and non-protonated lanthanide complexes [19]. This temperature dependence is consistent with the exothermic enthalpy of complexation determined by microcalorimetric measurements [19].
The temperature coefficients for diethylenetriaminepentaacetic acid complexes follow van't Hoff relationships, allowing accurate prediction of stability constants across relevant temperature ranges [22]. The negative temperature dependence reflects the dominant role of enthalpic contributions to complex stability, with the exothermic complexation process becoming less favorable at elevated temperatures [19]. These temperature effects have important implications for practical applications where thermal stability is required [22].
Systematic temperature studies have established that diethylenetriaminepentaacetic acid complexes maintain their coordination structures across wide temperature ranges, with spectroscopic evidence confirming octadentate coordination at all temperatures studied [19]. The temperature-dependent stability measurements provide crucial data for understanding complex behavior under varying environmental conditions [15]. Temperature effects on formation and dissociation kinetics show complex dependencies, with both processes being accelerated at higher temperatures but maintaining their relative rates [13].
Density functional theory calculations have emerged as powerful tools for investigating diethylenetriaminepentaacetic acid coordination complexes, providing detailed insights into electronic structures and bonding characteristics [19] [27]. Computational studies using density functional theory methods have successfully predicted geometric parameters, vibrational frequencies, and electronic properties of diethylenetriaminepentaacetic acid complexes with remarkable accuracy [25]. These calculations have been instrumental in elucidating coordination modes and confirming experimental structural assignments [19].
Advanced density functional theory implementations have been employed to investigate the coordination chemistry of diethylenetriaminepentaacetic acid with various metal ions [41]. Geometry optimizations conducted on both protonated and non-protonated diethylenetriaminepentaacetic acid complexes have revealed detailed structural preferences and binding site selectivities [41]. The calculations indicate that the lowest energy structures correspond to specific protonation patterns that optimize metal-ligand interactions [41].
Recent density functional theory studies have focused on understanding the vibrational dynamics of diethylenetriaminepentaacetic acid complexes, particularly the carbonyl stretching modes that serve as sensitive probes of coordination environment [27]. The computational predictions of vibrational frequencies show excellent agreement with experimental infrared and Raman spectroscopic data [27]. These calculations have revealed that metal binding leads to systematic shifts in carbonyl frequencies that correlate with metal ion charge density [27].
Molecular modeling approaches have provided comprehensive understanding of diethylenetriaminepentaacetic acid complex structures and dynamics in solution [24] [26]. Advanced molecular dynamics simulations using sophisticated force fields have successfully reproduced experimental structural parameters and dynamic properties of diethylenetriaminepentaacetic acid complexes [24]. These simulations have been particularly valuable for understanding solvent effects and complex behavior under physiological conditions [24].
Computational studies utilizing the Condensed-Phase Optimized Molecular Potentials for Atomistic Simulation Studies force field have investigated intermolecular interactions between diethylenetriaminepentaacetic acid and various metal carbonates [26]. Molecular dynamics simulations have revealed detailed interaction mechanisms, including radial distribution functions that quantify metal-ligand binding affinities [26]. The simulations demonstrate strong interactions between diethylenetriaminepentaacetic acid and calcium ions at characteristic distances of 2.25 Å [26].
Parametrization strategies for lanthanide complexes have been developed using both heuristic approaches and modern computational tools [24]. The molecular modeling studies have successfully reproduced experimental properties including metal-oxygen distances, vibrational frequencies, and water exchange dynamics [24]. These computational frameworks have enabled accurate prediction of residence times for coordinated water molecules and characterization of outer hydration sphere structures [24].
Quantum chemical calculations have provided fundamental insights into the electronic structure and bonding characteristics of diethylenetriaminepentaacetic acid complexes [25] [28]. High-level ab initio calculations using basis sets augmented with polarization functions have successfully predicted molecular structures and electronic excitation spectra [25]. These computational studies have been essential for understanding the electronic factors governing complex stability and reactivity [25].
Comprehensive quantum chemical investigations have employed both density functional theory and higher-order correlation methods to study diethylenetriaminepentaacetic acid coordination chemistry [18]. The calculations have provided detailed analysis of chelate effect contributions, revealing that complex stability arises from both enthalpic and entropic factors that vary systematically across different metal systems [18]. Quantum chemical data have been used to discuss the microscopic basis of experimental thermodynamic parameters [18].
Advanced quantum chemical methods have been applied to investigate protonation site preferences in diethylenetriaminepentaacetic acid complexes [41]. The calculations have identified optimal protonation patterns that maximize metal-ligand binding interactions while minimizing electrostatic repulsion [41]. These computational predictions have been validated through comparison with experimental spectroscopic data, demonstrating the reliability of quantum chemical approaches for predicting diethylenetriaminepentaacetic acid complex properties [27].
| Calculation Method | Basis Set | Property Predicted | Accuracy |
|---|---|---|---|
| Density Functional Theory | def2-TZVP | Vibrational Frequencies | ±3.9‰ |
| Ab Initio | Triple-ζ + Polarization | Electronic Excitation | ±21‰ |
| Hybrid Functionals | 6-31G(d,p) | Binding Energies | ±5% |
Nuclear magnetic resonance spectroscopy represents a cornerstone methodology for characterizing diethylenetriaminepentaacetic acid complexes and investigating their solution behavior. The technique provides unparalleled insights into molecular structure, dynamic processes, and coordination modes in both aqueous and non-aqueous environments.
Proton Nuclear Magnetic Resonance Applications
Proton nuclear magnetic resonance analysis of diethylenetriaminepentaacetic acid systems reveals characteristic spectral patterns that facilitate structural elucidation and purity assessment [1]. The technique demonstrates particular effectiveness in monitoring the formation of metal complexes, with specific chemical shift changes occurring upon coordination to metal centers. Research investigations utilizing 400 megahertz instrumentation in deuterium oxide have established definitive peak assignments, with characteristic signals appearing at 3.145 parts per million for methylene protons adjacent to nitrogen centers and at 2.63-2.59 parts per million for ethylene bridge protons [1].
Carbon-13 Nuclear Magnetic Resonance Studies
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding carboxylate coordination environments [2]. High-resolution carbon-13 nuclear magnetic resonance investigations of gadolinium-diethylenetriaminepentaacetic acid complexes demonstrate coordination-dependent chemical shift variations, with coordinated carboxylate carbons exhibiting signals around 178.7 parts per million, while free carboxylate groups appear at approximately 181.25 parts per million [2]. The technique successfully distinguishes between bound and unbound carboxylate groups, enabling quantitative assessment of coordination stoichiometry.
Solution Dynamics and Coordination Analysis
Nuclear magnetic resonance methodologies excel in elucidating solution-phase coordination behavior and dynamic exchange processes [3]. Studies employing variable-temperature nuclear magnetic resonance techniques reveal conformational locking effects upon ternary complex formation with aromatic sensitizers [4]. The coordination number determination capabilities of nuclear magnetic resonance spectroscopy have been demonstrated through systematic investigations of indium-diethylenetriaminepentaacetic acid complexes, confirming octahedral coordination geometries in aqueous solution [3].
Structural Characterization Data
| Parameter | Value | Reference |
|---|---|---|
| Proton chemical shift range | 2.59-3.15 ppm [1] | [1] |
| Carbon-13 coordinated carboxylate | ~178.7 ppm [2] | [2] |
| Carbon-13 free carboxylate | ~181.25 ppm [2] | [2] |
| Coordination number determination | 8 (octahedral) [3] | [3] |
Luminescence spectroscopy constitutes a highly sensitive analytical approach for investigating diethylenetriaminepentaacetic acid complexes, particularly those involving lanthanide and actinide metal centers. This methodology provides exceptional sensitivity for trace-level detection and offers unique insights into coordination environments and energy transfer mechanisms.
Europium Complex Luminescence Studies
Comprehensive luminescence investigations of europium-diethylenetriaminepentaacetic acid systems have established fundamental structure-property relationships [4] [5]. The europium complexes of diethylenetriaminepentaacetic acid-bisethylamide, diethylenetriaminepentaacetic acid-bisbutylamide, diethylenetriaminepentaacetic acid-bis(2-norbornyl), and diethylenetriaminepentaacetic acid-bis(1-adamantyl) demonstrate distinct luminescence enhancement patterns upon formation of ternary complexes with aromatic sensitizers [4]. The strongest luminescence enhancement occurs with picolinate sensitizers rather than phthalate or benzoate derivatives, with formation stoichiometries of 1:1 being optimal for maximum emission intensity [4].
Sensitization Mechanisms and Enhancement Effects
Luminescence sensitization studies reveal that bulkier amide substituents provide superior luminescence enhancement due to protective effects against water molecule quenching [4] [5]. The "umbrella effect" of alkyl chains protects the europium luminescent center from high-energy vibrational quenching, particularly from oxygen-hydrogen vibrations of water molecules [4]. Quinoline derivatives with salicylate binding units demonstrate optimal sensitization properties, with certain derivatives showing 50-fold enhancement of emission intensity upon complex formation [4].
Time-Resolved Laser-Induced Fluorescence Applications
Time-resolved laser-induced fluorescence methodology provides complementary information for diethylenetriaminepentaacetic acid complex characterization [6]. This technique enables investigation of solution speciation as a function of hydrogen ion concentration, facilitating determination of protonation states and hydrolysis products across the physiologically relevant range from hydrogen ion concentration 2 to 9 [6]. The temporal resolution capabilities allow discrimination between different luminescent species based on their excited-state lifetimes.
Luminescence Enhancement Data
| Complex Type | Enhancement Factor | Optimal Sensitizer | Reference |
|---|---|---|---|
| Europium-diethylenetriaminepentaacetic acid-bis(1-adamantyl) | 50-fold [4] | Quinoline-3-carboxylate [4] | [4] |
| Europium-diethylenetriaminepentaacetic acid-bis(2-norbornyl) | Variable [4] | Picolinate derivatives [4] | [4] |
| Europium-diethylenetriaminepentaacetic acid-bisbutylamide | Moderate [4] | Aromatic acids [4] | [4] |
Absorption spectrophotometry represents a fundamental analytical methodology for diethylenetriaminepentaacetic acid characterization, offering quantitative analysis capabilities and structural insights across ultraviolet and visible spectral regions. The technique demonstrates particular utility for complex formation studies and quantitative determination applications.
Ultraviolet-Visible Spectroscopic Analysis
Ultraviolet-visible spectrophotometry enables direct quantification of diethylenetriaminepentaacetic acid through characteristic absorption features [7] [8]. A simple and sensitive spectrophotometric method utilizes complex formation with ferric chloride in 0.1 normal hydrochloric acid, producing sodium iron diethylenetriaminepentaacetic acid complexes with maximum absorption at 272 nanometers [7]. This methodology demonstrates linear response across the concentration range 5-50 micrograms per milliliter with correlation coefficient of 0.9998 [7]. Detection and quantitation limits have been established at 0.8701 and 2.6366 micrograms per milliliter, respectively [7].
Complex Formation Spectrophotometry
Spectrophotometric investigations of metal complex formation reveal characteristic absorption changes upon coordination [8] [9]. Studies utilizing xylenol orange as an indicator dye demonstrate measurable absorption differences between free dye and metal-dye complexes, with maximum absorption changes occurring at 568 nanometers [9]. The methodology enables determination of complex stability constants through analysis of absorption intensity variations as a function of metal ion concentration [9].
Multi-Component Analysis Systems
Simultaneous determination of diethylenetriaminepentaacetic acid, ethylenediaminetetraacetic acid, and nitrilotriacetic acid has been achieved through ultraviolet-visible spectrophotometry utilizing their nickel(II) chelates [8]. The methodology demonstrates excellent recovery values of 107±7% for diethylenetriaminepentaacetic acid, with relative standard deviations below 13% [8]. Detection limits for diethylenetriaminepentaacetic acid reach 667 micromoles per liter, enabling analysis of environmental and industrial samples [8].
Actinide Complex Spectrophotometry
Spectrophotometric characterization of actinide-diethylenetriaminepentaacetic acid complexes provides critical thermodynamic data [10] [11]. Studies of trivalent actinide complexation demonstrate the utility of absorption spectrophotometry for determining formation constants across varying hydrogen ion concentrations and temperatures [10]. The technique successfully differentiates between protonated and non-protonated complex species, enabling comprehensive speciation analysis [10].
Spectrophotometric Analysis Parameters
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Maximum absorption wavelength | 272 nm [7] | Iron(III) complex formation [7] | [7] |
| Linear range | 5-50 μg/mL [7] | Ferric chloride method [7] | [7] |
| Detection limit | 0.87 μg/mL [7] | Ultraviolet analysis [7] | [7] |
| Recovery efficiency | 107±7% [8] | Multi-component analysis [8] | [8] |
Potentiometric methodologies represent the cornerstone analytical approach for investigating diethylenetriaminepentaacetic acid complex equilibria and thermodynamic properties. These techniques provide precise determination of stability constants, protonation equilibria, and coordination stoichiometry across diverse experimental conditions.
Fundamental Potentiometric Principles
| Complex | Space Group | Coordination Number | Key Bond Distances | Reference |
|---|---|---|---|---|
| Sodium diindium diethylenetriaminepentaacetic acid heptahydrate | P2₁/a [2] | 8 [3] | In-N: 2.32-2.42 Å [27] | [2] [3] |
| Sodium diiron diethylenetriaminepentaacetic acid dihydrate | Variable [27] | 7 [27] | Fe-O: 1.94-2.05 Å [27] | [27] |
| Various transition metals | Variable [28] | 6-8 [28] | Metal-dependent [28] | [28] |
Mass spectrometry provides powerful analytical capabilities for diethylenetriaminepentaacetic acid characterization, enabling molecular weight determination, complex stoichiometry analysis, and structural elucidation across diverse applications.
Electrospray Ionization Mass Spectrometry
Electrospray ionization mass spectrometry represents the premier technique for characterizing diethylenetriaminepentaacetic acid complexes and their protein conjugates [6] [30]. The methodology enables determination of molecular weights for intact functional peptides and synthetic intermediates, with characteristic signals observed for both metal-complexed and uncomplexed forms [31]. Studies of gadolinium-tagged contrast agents demonstrate successful characterization of 8 kilodalton modular constructs composed of diethylenetriaminepentaacetic acid modules, peptide nucleic acid sequences, and transmembrane transport modules [31].
Complex Stoichiometry Determination
Electrospray mass spectrometry provides definitive confirmation of ternary complex formation through characteristic peak patterns [4] [6]. Systematic investigations of europium-diethylenetriaminepentaacetic acid-aromatic acid systems demonstrate clear spectral evidence for 1:1:1 complex formation, with mass spectral data corroborating luminescence spectroscopy findings [4]. The technique successfully differentiates between different complex stoichiometries and enables quantitative assessment of formation efficiency [4].
Protein Conjugation Analysis
Mass spectrometric analysis of diethylenetriaminepentaacetic acid-protein conjugates reveals precise modification levels and coordination capabilities [30]. Studies utilizing cyclic diethylenetriaminepentaacetic acid anhydride modification of myoglobin demonstrate incorporation of one diethylenetriaminetetraacetic acid group per protein molecule, independent of initial protein concentration [30]. The methodology enables direct observation of metal ion coordination by the chelating groups, with signal intensities correlating with known solution stability constants [30].
Inductively Coupled Plasma Mass Spectrometry
High-resolution inductively coupled plasma mass spectrometry coupled with size-exclusion chromatography provides complementary elemental analysis capabilities [31]. Simultaneous monitoring of sulfur-32, sulfur-34, and gadolinium-157 enables determination of metal saturation levels in complex constructs [31]. The sulfur monitoring utilizes disulfide bridges and methionine residues as marker elements for the organic component, enabling calculation of molar gadolinium/sulfur ratios as measures of metal saturation [31].
Tin Speciation Mass Spectrometry
Combined inductively coupled plasma mass spectrometry and electrospray mass spectrometry approaches enable comprehensive tin-diethylenetriaminepentaacetic acid speciation analysis [25]. Electrospray mass spectrometry initially confirms formation of [tin(diethylenetriaminepentaacetic acid)]³⁻ and [tin(diethylenetriaminepentaacetic acid)]¹⁻ species, while inductively coupled plasma mass spectrometry provides quantitative determination following chromatographic separation [25]. The complementary techniques demonstrate excellent agreement with recovery values of 96.8% and 99.4% for the respective tin complex species [25].
Mass Spectrometry Performance Parameters
| Technique | Application | Detection Capability | Reference |
|---|---|---|---|
| Electrospray ionization | Complex characterization [6] | Molecular weight determination [30] | [6] [30] |
| Inductively coupled plasma | Elemental analysis [31] | Metal saturation 55-85% [31] | [31] |
| Combined approaches | Speciation analysis [25] | Recovery 96.8-99.4% [25] | [25] |
Computational simulation methodologies provide theoretical frameworks for understanding diethylenetriaminepentaacetic acid behavior at the molecular level, enabling prediction of complex properties and optimization of experimental conditions.
Molecular Dynamics Simulations
Molecular dynamics simulations utilizing the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies force field enable detailed investigation of diethylenetriaminepentaacetic acid interactions with mineral scale systems [32] [33]. These simulations employ the Ewald summation method for long-range electrostatic interactions and provide insights into intermolecular interactions through radial distribution function analysis [32]. Studies of diethylenetriaminepentaacetic acid with calcium carbonate and iron sulfide systems reveal strong hydrogen bonding between oxygen-water and hydrogen-diethylenetriaminepentaacetic acid at distances of 1.75 angstroms [32].
Force Field Applications
The Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies force field provides accurate representation of diethylenetriaminepentaacetic acid molecular behavior in aqueous environments [32] [34]. Molecular dynamics simulations demonstrate that the carbonyl groups of diethylenetriaminepentaacetic acid exhibit significant interactions with iron(II) at radial distances of 2.25 angstroms with intensity values of 8.81, compared to lower interactions with calcium(II) systems showing intensity values of 1.47 [33]. These simulations enable prediction of chelation efficiency and selectivity for different metal ion systems [34].
Density Functional Theory Calculations
Density functional theory calculations provide fundamental insights into diethylenetriaminepentaacetic acid complex electronic structure and bonding [15]. Computational studies integrated with experimental luminescence spectroscopy and thermodynamic data elucidate coordination modes in protonated and non-protonated europium complexes [15]. The calculations confirm octadentate coordination in both europium-diethylenetriaminepentaacetic acid and europium-hydrogen diethylenetriaminepentaacetic acid complexes, with protonation occurring on carboxylate oxygen atoms [15].
Biomedical Simulation Applications
Computer simulations of gadolinium-diethylenetriaminepentaacetic acid enhancement in blood-brain barrier defects enable optimization of magnetic resonance imaging protocols [35]. These simulations model tissue concentration as a function of time following bolus injection across varying lesion permeability and leakage space values [35]. The computational approach predicts that high permeability lesions begin signal decay within 10 minutes after injection, while low permeability lesions may require 2 hours to reach maximum concentration [35].
Intermolecular Interaction Analysis
Radial distribution function analysis from molecular dynamics trajectories provides quantitative assessment of intermolecular interactions [32] [34]. Studies of penta-potassium diethylenetriaminepentaacetic acid with calcium carbonate demonstrate strong diethylenetriaminepentaacetic acid-calcium interactions, with oxygen-calcium coordination at 2.25 angstroms showing g(r) values of 10.09 and nitrogen-calcium interactions at identical distances exhibiting g(r) values of 2.51 [34]. These computational results validate the chelation mechanisms and provide molecular-level understanding of scale dissolution processes [34].
Computational Analysis Data
| Simulation Type | Key Finding | Distance/Energy | Reference |
|---|---|---|---|
| Molecular dynamics | Hydrogen bonding [32] | 1.75 Å [32] | [32] |
| Force field modeling | Metal coordination [33] | 2.25 Å [33] | [33] |
| Density functional theory | Electronic structure [15] | Octadentate coordination [15] | [15] |
| Biomedical modeling | Tissue enhancement [35] | Time-dependent [35] | [35] |